![molecular formula C13H8ClFO2 B1497840 Ácido 4'-cloro-4-fluoro-[1,1'-bifenil]-2-carboxílico CAS No. 537713-37-4](/img/structure/B1497840.png)
Ácido 4'-cloro-4-fluoro-[1,1'-bifenil]-2-carboxílico
Descripción general
Descripción
The compound “4’-Chloro-4-fluoro-[1,1’-biphenyl]-2-carboxylic acid” is a derivative of biphenyl, which is a type of aromatic hydrocarbon . It contains a carboxylic acid group, making it a carboxylic acid derivative . The compound has a molecular weight of 206.65 .
Synthesis Analysis
The synthesis of biphenyl compounds can be achieved through various methods. One such method involves the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst . Another method involves the protodeboronation of pinacol boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “4’-Chloro-4-fluoro-[1,1’-biphenyl]-2-carboxylic acid” can be represented by the formula C12H8ClF . The structure includes a biphenyl core with a chlorine atom substituted at the 4-position and a fluorine atom substituted at the 4’-position .Chemical Reactions Analysis
Biphenyl compounds, including “4’-Chloro-4-fluoro-[1,1’-biphenyl]-2-carboxylic acid”, can undergo various types of reactions. One of the most common types is electrophilic substitution . Another reaction involves the protodeboronation of pinacol boronic esters .Physical and Chemical Properties Analysis
The compound “4’-Chloro-4-fluoro-[1,1’-biphenyl]-2-carboxylic acid” is a solid at room temperature . It has a molecular weight of 206.65 .Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados de bifenilo y dibenzofurano, que incluyen compuestos similares al , se han estudiado por su potencial como agentes antimicrobianos contra bacterias resistentes a los antibióticos . Algunos de estos compuestos han mostrado potentes actividades antibacterianas contra patógenos Gram-positivos y Gram-negativos prevalentes resistentes a los antibióticos .
Desarrollo de Fármacos Anticancerígenos
La estructura molecular de un fármaco anticancerígeno sintetizado, que es similar al compuesto , se caracterizó utilizando métodos de química cuántica . Esta investigación puede proporcionar nuevas estructuras de fármacos antibacterianos químicamente diferentes de los antibióticos conocidos actualmente y ampliar las perspectivas para el desarrollo de antibióticos efectivos contra bacterias resistentes a los antibióticos .
Sondas Fluorescentes
Las sondas fluorescentes son herramientas poderosas con un gran potencial de aplicación en biología química . Las características específicas del grupo principal de fluoróforos, junto con el desarrollo de nuevas técnicas, han impulsado su investigación en diversas áreas de investigación .
Descubrimiento de Fármacos
Las sondas fluorescentes se están utilizando ampliamente en el descubrimiento de fármacos, la imagen celular, el análisis ambiental y diversas aplicaciones médicas . La emisión de fluorescencia se puede medir con gran sensibilidad, versatilidad y capacidad cuantitativa .
Acoplamiento Molecular
Los cálculos de acoplamiento molecular se han utilizado para evaluar cómo las moléculas similares al compuesto interactúan con algunos aminoácidos del receptor de metaloproteinasa MMP-2 . Esto ayuda a comprender la relevancia de los andamios de triazol en las interacciones establecidas del tipo enlace de hidrógeno .
Síntesis de Nuevos Derivados
El compuesto se puede utilizar como precursor en la síntesis de nuevos derivados . Estos nuevos derivados pueden tener diferentes propiedades y aplicaciones potenciales en varios campos de investigación .
Safety and Hazards
The compound “4’-Chloro-4-fluoro-[1,1’-biphenyl]-2-carboxylic acid” may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYSJYOGWZZOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653530 | |
| Record name | 4'-Chloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537713-37-4 | |
| Record name | 4'-Chloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


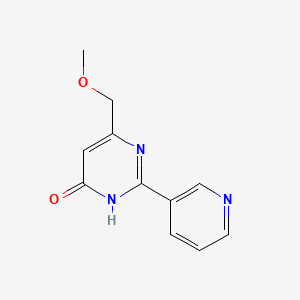
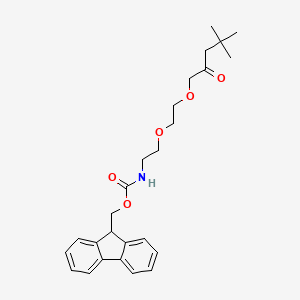

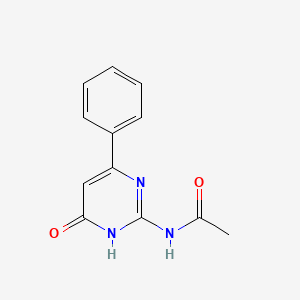
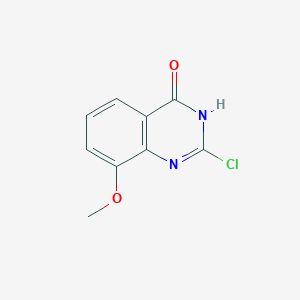
![Pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B1497767.png)
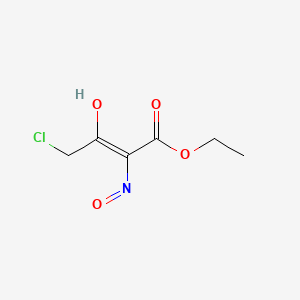
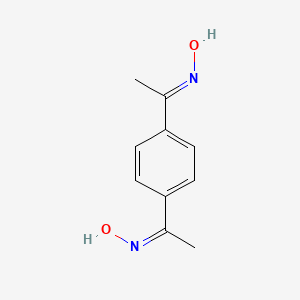
![2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1497778.png)
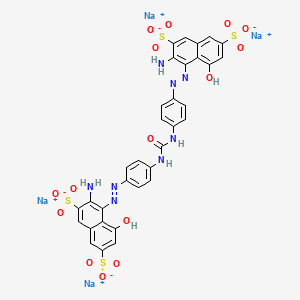

![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one](/img/structure/B1497785.png)


